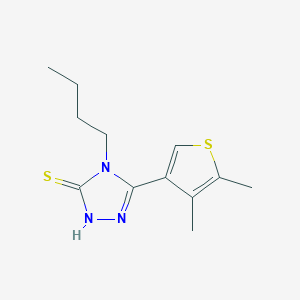![molecular formula C21H16F4N2O4 B456893 [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B456893.png)
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE: is a complex organic compound characterized by its unique structure, which includes both pyrazole and furan rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE typically involves multiple steps, starting with the preparation of the pyrazole and furan intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce waste, and ensure consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, less oxidized form of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with potentially useful properties.
Biology
In biological research, [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE may be studied for its interactions with various biomolecules, including proteins and nucleic acids. These interactions can provide insights into the compound’s potential as a therapeutic agent.
Medicine
In medicine, this compound could be investigated for its potential pharmacological effects. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism by which [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole and furan derivatives, such as:
- [3,5-BIS(TRIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE
- [3,5-BIS(CHLOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE
Uniqueness
What sets [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE apart is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C21H16F4N2O4 |
|---|---|
Poids moléculaire |
436.4g/mol |
Nom IUPAC |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[5-(naphthalen-2-yloxymethyl)furan-2-yl]methanone |
InChI |
InChI=1S/C21H16F4N2O4/c22-18(23)16-10-21(29,20(24)25)27(26-16)19(28)17-8-7-15(31-17)11-30-14-6-5-12-3-1-2-4-13(12)9-14/h1-9,18,20,29H,10-11H2 |
Clé InChI |
IFXYPTZWCXACCQ-UHFFFAOYSA-N |
SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(O2)COC3=CC4=CC=CC=C4C=C3)C(F)F |
SMILES canonique |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(O2)COC3=CC4=CC=CC=C4C=C3)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4-nitrophenyl}-1-{2-[7-(4-methylbenzylidene)-3-(4-methylphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B456811.png)
![5-(1-Adamantyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B456813.png)
![3-hydroxy-2-[4-(methylsulfanyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B456814.png)

![N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide](/img/structure/B456821.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-[1-(4-isopropylphenyl)propyl]-2-furamide](/img/structure/B456822.png)
![4,5-dibromo-N-[1-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B456823.png)
![N-benzyl-2-[(5-ethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B456825.png)
![5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B456827.png)
![N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B456828.png)
![1,4-Bis[(5-bromo-2-thienyl)sulfonyl]-1,4-diazepane](/img/structure/B456829.png)
![N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(2-methylbenzoyl)thiourea](/img/structure/B456832.png)
![5-{4-nitrophenyl}-1-{2-[5-(4-methoxyphenyl)-3-(1-naphthyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B456833.png)
![N-ethyl-2-[(2-isobutyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B456835.png)
